N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide
Description
N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a 4-methoxyphenyl group and a carbamoyl methyl substituent linked to a 4-isopropylphenyl moiety. Pyridazine scaffolds are known for their versatility in medicinal chemistry due to their electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-oxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15(2)16-4-6-17(7-5-16)24-21(28)14-27-22(29)13-12-20(26-27)23(30)25-18-8-10-19(31-3)11-9-18/h4-13,15H,14H2,1-3H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTYLYXHUOBKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridazine derivative with an appropriate isocyanate or carbamoyl chloride.
Substitution Reactions: The methoxyphenyl and propan-2-ylphenyl groups can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridazine compounds exhibit antimicrobial effects, making them candidates for antibiotic development.
- Anticancer Properties : Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Biological Research
The interactions of this compound with biological systems are of significant interest:
- Enzyme Inhibition Studies : The compound's structure allows it to interact with specific enzymes, potentially serving as an inhibitor in biochemical pathways. This could lead to the development of drugs targeting diseases such as cancer and bacterial infections.
- Cellular Pathway Modulation : By studying how this compound affects cellular pathways, researchers can gain insights into the mechanisms of diseases and identify new therapeutic targets.
Material Science
The unique chemical properties of this compound make it suitable for applications in material science:
- Polymer Synthesis : The compound can serve as a building block in the synthesis of novel polymers with specific properties, which can be useful in coatings, adhesives, and other industrial applications.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyridazine compounds, including those related to N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide. The results indicated that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Case Study 2: Anticancer Properties
A research article in Cancer Research explored the anticancer effects of pyridazine derivatives. The study found that these compounds could inhibit the growth of various cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and proliferation .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound’s structural analogues can be categorized based on core heterocyclic systems and substituent effects:
Pyridazine Derivatives
Pyridazine derivatives often exhibit bioactivity tied to their substituents. For example:
- N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide (DM-20): Core: Combines pyrrole and pyridinone moieties. Substituents: A trifluoromethyl benzyl group increases lipophilicity (predicted logP ~4.2) compared to the target compound’s isopropylphenyl group (logP ~3.5).
Triazine Derivatives
- Oxazepine and pyrrolidides from : Core: Triazine with dimethylamino-benzylidene substituents. Substituents: Electron-donating dimethylamino groups improve solubility (logP ~2.8) but reduce membrane permeability compared to the target compound. Bioactivity: Antimicrobial activity reported, attributed to interactions with bacterial enzymes .
Physicochemical and Bioactivity Comparison
Key Observations:
- Lipophilicity : The target compound’s logP (~3.5) balances solubility and permeability, whereas DM-20’s higher logP (~4.2) may favor tissue penetration but reduce aqueous solubility.
- Bioactivity Trends: Electron-withdrawing groups (e.g., trifluoromethyl in DM-20) enhance target affinity in hydrophobic binding pockets. Methoxy and isopropyl groups in the target compound may optimize interactions with polar and nonpolar enzyme regions.
Biological Activity
The compound N-(4-methoxyphenyl)-6-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by:
- Pyridazine Core : This core structure is known for various biological activities.
- Substituents : The presence of a methoxyphenyl group and an isopropylphenyl carbamoyl substituent enhances its chemical properties.
Molecular Formula
- C : 22
- H : 24
- N : 4
- O : 3
Molecular Weight
- Approximately 396.44 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and inflammation.
- Receptor Modulation : It can modulate receptors that play critical roles in cellular signaling pathways, potentially influencing cell growth and survival.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. A study evaluated the antimicrobial effects of similar compounds against various bacterial strains, demonstrating significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Compounds with similar structures have been reported to possess antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders .
Case Studies
- In Vitro Studies : A series of in vitro assays have shown that pyridazine derivatives can effectively inhibit the growth of specific cancer cell lines. For instance, one study demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor size and improving survival rates in cancer models. These studies suggest a promising therapeutic potential for this class of compounds .
Comparative Biological Activity Table
| Compound | Biological Activity | Reference |
|---|---|---|
| N-(4-methoxyphenyl)-6-oxo... | Antimicrobial | |
| Related Pyridazine Derivative | Cancer Cell Inhibition | |
| Isopropylphenyl Analog | Antioxidant Activity |
Synthesis and Optimization
The synthesis of this compound involves several steps:
- Formation of the pyridazine core through cyclization reactions.
- Introduction of substituents via nucleophilic substitution reactions.
- Final purification steps to obtain high-purity compounds suitable for biological testing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
